molecular formula C14H21N3O B13411434 N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide

N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide

Cat. No.: B13411434
M. Wt: 247.34 g/mol
InChI Key: VAPDQXRGKIHVHW-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a piperazine ring attached to an acetamide group, with a 3,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide typically involves the reaction of 3,5-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the acetamide group can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperazine or acetamide moieties.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide can be compared with other similar compounds, such as:

    N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)propylamine: This compound has a similar structure but with a propyl group instead of an acetamide group.

    (3,5-Dimethylphenyl)(piperazin-1-yl)methanone hydrochloride: This compound has a methanone group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C14H21N3O/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17/h7-9,15H,3-6,10H2,1-2H3,(H,16,18)

InChI Key

VAPDQXRGKIHVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C

Origin of Product

United States

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